molecular formula C19H18N2O2S B1678229 Neuropathiazol CAS No. 880090-88-0

Neuropathiazol

Cat. No.: B1678229
CAS No.: 880090-88-0
M. Wt: 338.4 g/mol
InChI Key: MGKYEWWFHSESJN-UHFFFAOYSA-N
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Scientific Research Applications

Neuropathiazol has a wide range of scientific research applications, including:

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 . The hazard statements include H301 - H413 . The precautionary statements are P301 + P330 + P331 + P310 . It’s important to handle this compound with care and follow all safety protocols.

Mechanism of Action

Target of Action

Neuropathiazol, also known as Ethyl 4-(methyl(2-phenylthiazol-4-yl)amino)benzoate or C19H18N2O2S, is a selective inducer of neuronal differentiation in cultured hippocampal neural progenitor cells (NPCs) . It selectively suppresses astrocyte differentiation when induced by LIF, BMP2, and FBS compared to retinoic acid .

Mode of Action

This compound interacts with its targets, the NPCs, by inducing neuronal differentiation and suppressing astrocyte differentiation . This interaction results in the enhancement of maturation of NPC derived neurons .

Biochemical Pathways

It has been suggested that substances similar to this compound enhance neurogenesis in neuroblastoma cells by activating wnt and shh signaling pathways . These pathways play crucial roles in the regulation of cell growth, differentiation, and maturation.

Result of Action

The primary result of this compound’s action is the induction of neuronal differentiation and the suppression of astrocyte differentiation in NPCs . This leads to the enhancement of maturation of NPC derived neurons , which could potentially be beneficial in the treatment of neurodegenerative diseases.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound, although specific studies on this compound are limited. Generally, environmental toxins and climatic changes have been linked to the onset and progression of neurodegenerative diseases . Therefore, it’s plausible that these factors could also influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Neuropathiazol can be synthesized through a multi-step process involving the reaction of 2-phenylthiazole with ethyl 4-aminobenzoate under specific conditions. The reaction typically involves the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity. This may include the use of advanced purification techniques and continuous flow reactors to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Neuropathiazol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while reduction may produce reduced thiazole derivatives .

Comparison with Similar Compounds

Neuropathiazol is unique in its ability to selectively induce neuronal differentiation while suppressing astrocyte differentiation. Similar compounds include:

This compound stands out due to its higher selectivity and potency in inducing neuronal differentiation, making it a valuable tool in neurobiological research .

Properties

IUPAC Name

ethyl 4-[methyl-(2-phenyl-1,3-thiazol-4-yl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-3-23-19(22)15-9-11-16(12-10-15)21(2)17-13-24-18(20-17)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKYEWWFHSESJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(C)C2=CSC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470323
Record name Neuropathiazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880090-88-0
Record name Neuropathiazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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